molecular formula C15H8ClF4N5O B2634313 N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-11-4

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2634313
CAS No.: 1396865-11-4
M. Wt: 385.71
InChI Key: ZZDDBAPSQLVKLG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H8ClF4N5O and its molecular weight is 385.71. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H12ClF3N4O
  • Molecular Weight : 392.75 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer therapy and antimicrobial activity. The tetrazole ring is known to enhance lipophilicity and bioavailability, which may contribute to its efficacy.

  • Antitumor Activity :
    • The compound has shown promise as an antitumor agent through inhibition of specific kinases involved in cell proliferation and survival. Studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits moderate antibacterial properties against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL .

Antitumor Efficacy

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. For instance, it has been tested against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µg/mL)Reference
A-4311.98 ± 1.22
Jurkat1.61 ± 1.92

Antimicrobial Activity

The compound's antimicrobial effects were evaluated against standard bacterial strains:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate
Escherichia coli32Moderate
Pseudomonas aeruginosa64Weak

The results indicated that the compound was more effective than Ciprofloxacin against certain bacterial strains .

Case Studies

  • Preclinical Trials :
    • A study conducted on mice bearing human tumor xenografts revealed that administration of this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
  • Combination Therapy :
    • Research has indicated that combining this compound with other chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in cancer cells. For instance, synergistic effects were noted when used alongside PDE5 inhibitors, which are known to enhance the sensitivity of certain cancers to treatment .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF4N5O/c16-11-7-9(3-6-12(11)17)21-14(26)13-22-24-25(23-13)10-4-1-8(2-5-10)15(18,19)20/h1-7H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDDBAPSQLVKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.